molecular formula C20H23N3O B11817063 Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B11817063
M. Wt: 321.4 g/mol
InChI Key: BERSOEWIDDNYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group

Preparation Methods

The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the phenyl group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases

Scientific Research Applications

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties.

Biological Activity

Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₈H₃₁N₃O
  • Molecular Weight : 295.47 g/mol

The structure features multiple functional groups that contribute to its biological activity, particularly the pyrrolidine and pyridine moieties, which are known for their roles in various pharmacological activities.

Histamine Receptor Interaction

Research indicates that compounds similar to this compound may act as antagonists or inverse agonists at the histamine H3 receptor. This receptor is implicated in several physiological processes, including neurotransmission and appetite regulation. Compounds targeting this receptor have shown potential in treating obesity and other metabolic disorders .

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant anticancer properties. For example, a derivative known as PPTMB has been shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism involves activation of the JNK pathway and subsequent induction of apoptosis through mitochondrial signaling pathways . Such findings suggest that this compound may similarly affect cancer cell proliferation.

In Vitro Studies

In vitro assays have reported that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including prostate cancer cells. The effectiveness is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, PPTMB displayed a potency approximately tenfold greater against cancer cells compared to normal cells .

Case Studies

A notable case study involved the evaluation of a compound structurally related to this compound in a preclinical model for pancreatic ductal adenocarcinoma (PDAC). The compound showed promising antiproliferative activity with an IC50 value of 9.28 µM, indicating its potential as an effective treatment option .

Summary of Biological Activity

Activity Mechanism IC50 Value (µM) Cell Lines Tested
Histamine H3 AntagonismModulation of neurotransmitter release--
Anticancer ActivityDisruption of microtubule dynamics leading to apoptosis9.28Prostate cancer, PDAC
-Induction of JNK pathway activation-Various human cancer cell lines

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C20H23N3O/c24-20(16-8-2-1-3-9-16)23-15-7-11-18(23)17-10-6-12-21-19(17)22-13-4-5-14-22/h1-3,6,8-10,12,18H,4-5,7,11,13-15H2

InChI Key

BERSOEWIDDNYKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C3CCCN3C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.